molecular formula C20H12FIN2O2 B12464780 4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide

4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B12464780
M. Wt: 458.2 g/mol
InChI Key: JHVGOKKFGRCDTF-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

The synthesis of 4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzoxazole core, followed by the introduction of the fluorine and iodine substituents. The reaction conditions may include the use of specific reagents, solvents, and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide can be compared with other similar compounds, such as:

    4-fluoro-N-(3-iodophenyl)benzamide: This compound shares a similar structure but lacks the benzoxazole core.

    3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)benzamide: This compound has additional fluorine and hydroxyethoxy groups, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of substituents and the presence of the benzoxazole core, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H12FIN2O2

Molecular Weight

458.2 g/mol

IUPAC Name

4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C20H12FIN2O2/c21-14-6-4-12(5-7-14)19(25)23-16-8-9-18-17(11-16)24-20(26-18)13-2-1-3-15(22)10-13/h1-11H,(H,23,25)

InChI Key

JHVGOKKFGRCDTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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